![molecular formula C20H35NO11 B12308937 1-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B12308937.png)
1-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,4-Dihydroxy-6-(hydroxyméthyl)-5-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-méthylpropyl)pyrrolidin-2-one est un composé organique complexe caractérisé par plusieurs groupes hydroxyle et un cycle pyrrolidinone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-[3,4-Dihydroxy-6-(hydroxyméthyl)-5-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-méthylpropyl)pyrrolidin-2-one implique généralement des réactions organiques en plusieurs étapes. Ces étapes peuvent inclure :
Protection et déprotection des groupes hydroxyle : Pour contrôler la réactivité des groupes hydroxyle, des groupes protecteurs sont souvent utilisés pendant la synthèse.
Formation du cycle pyrrolidinone : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Réactions de glycosylation : La fixation de fragments de sucre à la structure de base est une étape clé de la synthèse.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés complexes impliquent souvent :
Optimisation des conditions réactionnelles : Pour maximiser le rendement et la pureté, les conditions réactionnelles telles que la température, le solvant et les catalyseurs sont soigneusement optimisées.
Procédés de mise à l’échelle : Des techniques telles que la chimie en flux continu peuvent être utilisées pour augmenter la production de l’échelle laboratoire à l’échelle industrielle.
Analyse Des Réactions Chimiques
Types de réactions
1-[3,4-Dihydroxy-6-(hydroxyméthyl)-5-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-méthylpropyl)pyrrolidin-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des composés carbonylés.
Réduction : Les réactions de réduction peuvent convertir les groupes carbonylés en groupes hydroxyle.
Substitution : Les réactions de substitution nucléophile peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Agents oxydants : Comme le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : Comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Catalyseurs : Comme le palladium sur carbone pour les réactions d’hydrogénation.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation des groupes hydroxyle peut donner des aldéhydes ou des cétones, tandis que la réduction des groupes carbonylés peut régénérer les groupes hydroxyle d’origine.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Ses multiples groupes fonctionnels en font un intermédiaire polyvalent en synthèse organique.
Biologie
En biologie, la structure du composé suggère des applications potentielles dans l’étude des interactions glucide-protéine. Il peut servir de composé modèle pour comprendre le comportement des molécules glycosylées dans les systèmes biologiques.
Médecine
En médecine, la bioactivité potentielle du composé pourrait être explorée pour des applications thérapeutiques. Ses caractéristiques structurales peuvent lui permettre d’interagir avec des cibles biologiques spécifiques, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans l’industrie, le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme précurseur pour la synthèse de produits chimiques spécialisés.
Mécanisme D'action
Le mécanisme par lequel 1-[3,4-Dihydroxy-6-(hydroxyméthyl)-5-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-méthylpropyl)pyrrolidin-2-one exerce ses effets dépend de ses interactions spécifiques avec les cibles moléculaires. Ces interactions peuvent impliquer :
Liaison aux enzymes ou aux récepteurs : La structure du composé peut lui permettre de se lier à des enzymes ou à des récepteurs spécifiques, modulant leur activité.
Modulation des voies : En interagissant avec des molécules clés dans les voies biologiques, le composé peut influencer les processus cellulaires tels que la transduction du signal ou le métabolisme.
Comparaison Avec Des Composés Similaires
Composés similaires
1-[3,4-Dihydroxy-6-(hydroxyméthyl)oxan-2-yl]-4-(2-méthylpropyl)pyrrolidin-2-one : Un analogue plus simple dépourvu du fragment de sucre supplémentaire.
1-[3,4,5-Trihydroxy-6-(hydroxyméthyl)oxan-2-yl]-4-(2-méthylpropyl)pyrrolidin-2-one : Un autre analogue avec un fragment de sucre différent.
Unicité
L’unicité de 1-[3,4-Dihydroxy-6-(hydroxyméthyl)-5-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-méthylpropyl)pyrrolidin-2-one réside dans sa structure complexe, qui combine plusieurs groupes hydroxyle et un cycle pyrrolidinone avec un fragment glycosylé.
Propriétés
IUPAC Name |
1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO11/c1-8(2)3-9-4-12(24)21(5-9)19-16(28)15(27)18(11(7-23)30-19)32-20-17(29)14(26)13(25)10(6-22)31-20/h8-11,13-20,22-23,25-29H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKMCHXCKWARJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)N(C1)C2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
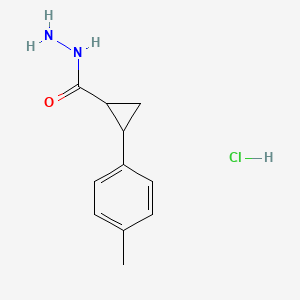
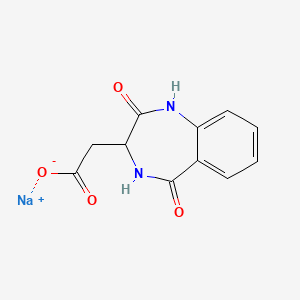
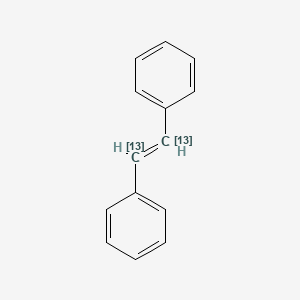
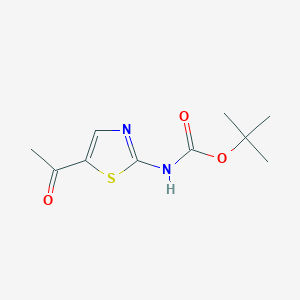

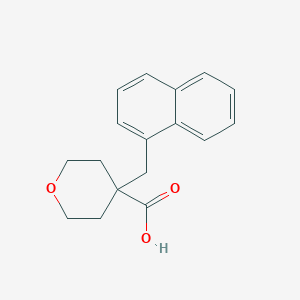
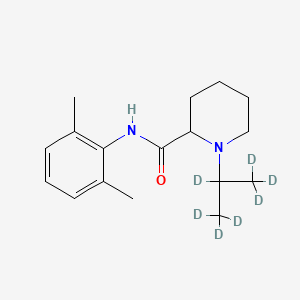
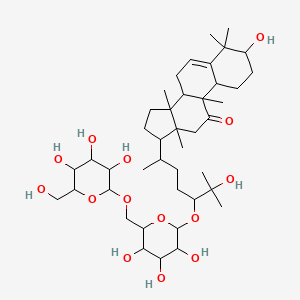
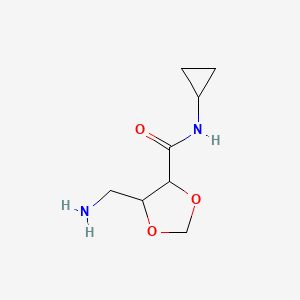
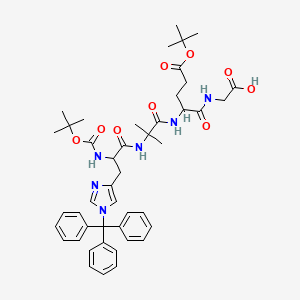
![4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12308913.png)
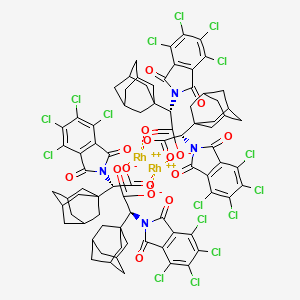
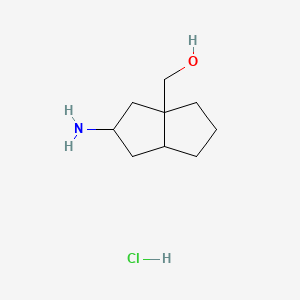
![2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B12308926.png)
